molecular formula C8H15NOS B1431747 6-Oxa-2-thiaspiro[4.5]decan-9-amine CAS No. 1421601-02-6

6-Oxa-2-thiaspiro[4.5]decan-9-amine

Cat. No.: B1431747
CAS No.: 1421601-02-6
M. Wt: 173.28 g/mol
InChI Key: ICDSYTUJXHDOSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxa-2-thiaspiro[4.5]decan-9-amine is a chemical compound with the molecular formula C8H15NOS and a molecular weight of 173.28 g/mol It is characterized by a spirocyclic structure containing both oxygen and sulfur atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-2-thiaspiro[4.5]decan-9-amine typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Oxa-2-thiaspiro[4.5]decan-9-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alkoxides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols. Substitution reactions can result in the formation of various functionalized derivatives .

Scientific Research Applications

6-Oxa-2-thiaspiro[4.5]decan-9-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Oxa-2-thiaspiro[4.5]decan-9-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Oxa-2-thiaspiro[4.5]decan-9-amine include other spirocyclic amines and sulfur-containing heterocycles. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Biological Activity

6-Oxa-2-thiaspiro[4.5]decan-9-amine is a novel compound characterized by its unique spirocyclic structure, which integrates both oxygen and sulfur atoms. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC8H15NOS
Molecular Weight173.28 g/mol
CAS Number1421601-02-6
Purity95%

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

Preliminary studies have also explored the anticancer properties of this compound. It has been observed to induce apoptosis in certain cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation. The exact mechanism remains under investigation, but it is hypothesized that the spirocyclic structure may play a critical role in its interaction with molecular targets within cancer cells.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with various enzymes and receptors, modulating their activity and influencing biochemical pathways. This interaction may lead to alterations in cellular processes such as apoptosis, cell cycle regulation, and immune response modulation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructure TypeNotable Activity
This compoundSpirocyclic AmineAntimicrobial, Anticancer
1-Thia-4-azaspiro[4.5]decanSpirocyclic AmineLimited studies available
6-Oxa-2-thiaspiro[4.5]decan-8-amineSpirocyclic AminePotentially similar activity

Case Studies

Several case studies have documented the biological activity of this compound:

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an alternative treatment option for bacterial infections.
  • Cancer Cell Line Studies : In vitro experiments using breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, supporting its role as a potential chemotherapeutic agent.

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:

  • In vivo studies to assess the efficacy and safety profile of this compound.
  • Mechanistic investigations to identify specific molecular targets and pathways involved in its biological effects.
  • Development of derivatives to enhance potency and selectivity against specific pathogens or cancer types.

Properties

IUPAC Name

6-oxa-2-thiaspiro[4.5]decan-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NOS/c9-7-1-3-10-8(5-7)2-4-11-6-8/h7H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDSYTUJXHDOSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCSC2)CC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Oxa-2-thiaspiro[4.5]decan-9-amine
Reactant of Route 2
Reactant of Route 2
6-Oxa-2-thiaspiro[4.5]decan-9-amine
Reactant of Route 3
6-Oxa-2-thiaspiro[4.5]decan-9-amine
Reactant of Route 4
6-Oxa-2-thiaspiro[4.5]decan-9-amine
Reactant of Route 5
6-Oxa-2-thiaspiro[4.5]decan-9-amine
Reactant of Route 6
6-Oxa-2-thiaspiro[4.5]decan-9-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.